Brain Permeability: SNX0723 Achieves Significant CNS Exposure Unlike Non-Permeable Hsp90 Inhibitors
SNX0723 exhibits robust brain permeability, achieving significant brain concentrations in vivo, whereas the classic Hsp90 inhibitor 17-AAG (tanespimycin) is known to poorly cross the blood-brain barrier, limiting its utility in CNS applications [1][2]. In vivo assessment of SNX0723 confirmed significant brain exposure along with induction of brain Hsp70, a pharmacodynamic marker of target engagement [3].
| Evidence Dimension | Brain penetration / CNS exposure |
|---|---|
| Target Compound Data | Significant brain concentrations; induction of brain Hsp70 |
| Comparator Or Baseline | 17-AAG: Poor BBB penetration; does not efficiently cross BBB |
| Quantified Difference | Qualitative difference: significant vs. poor brain exposure |
| Conditions | In vivo rodent models; pharmacodynamic assessment |
Why This Matters
Brain permeability is essential for preclinical studies targeting neurodegenerative diseases such as Parkinson's and Alzheimer's; non-permeable alternatives are unsuitable for these applications.
- [1] Sha L, Li G, Zhang X, et al. Hsp90 inhibitor HSP990 in very low dose upregulates EAAT2 and exerts potent antiepileptic activity. Theranostics. 2020;10(18):8415-8429. View Source
- [2] Geller R, Taguwa S, Frydman J. Broad action of Hsp90 as a host chaperone required for viral replication. Biochim Biophys Acta. 2012;1823(3):698-706. View Source
- [3] Putcha P, Danzer KM, Kranich LR, et al. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity. J Pharmacol Exp Ther. 2010;332(3):849-857. View Source
